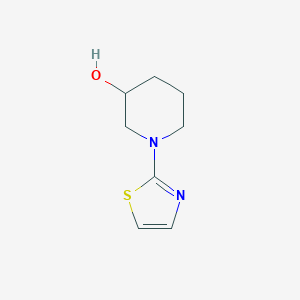

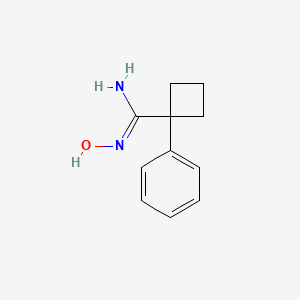

![molecular formula C9H22Cl2N2O B1398270 2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride CAS No. 1219979-66-4](/img/structure/B1398270.png)

2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are similar to the compound , has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

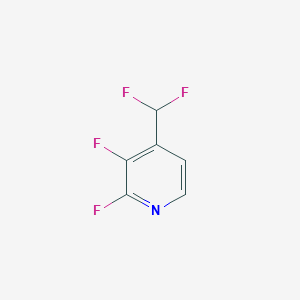

The molecular formula of “2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride” is C9H22Cl2N2O . It is a compound that contains a piperidine ring, an ethanol group, and two chloride ions.Applications De Recherche Scientifique

Neurophysiological Effects and Modulation

The compound interacts significantly with the central nervous system (CNS), influencing various physiological processes. Notably, it affects neuronal ligand-gated chloride channels, such as GABAA and glycine receptors, and has inhibitory effects on other ligand- and voltage-gated cation channels, including NMDA and Ca2+ channels. Its interaction with the CNS modulates the locomotor, sedative, and motivational effects of ethanol, exhibiting a strong dose-dependency. Moreover, it elevates extracellular levels of taurine in numerous brain regions when combined with ethanol, although the functional implications of this elevation are not fully understood. The compound's influence on the endogenous taurine system suggests it could be a significant modulator of ethanol's effects on the nervous system and holds potential as a therapeutic avenue for treating alcohol abuse and alcoholism (Oliver, 2002), (M. Olive, 2002).

Biomarker Applications and Forensic Analysis

The compound is recognized as a non-volatile, non-oxidative, hydrophilic, and stable ethanol phase II metabolite. It is produced through ethanol glucuronidation and can be extracted from various biological matrices, including keratin ones like hair or nails. Understanding the relationship between its levels in hair and common pathologies like diabetes mellitus, hepatic, and renal dysfunction is crucial for interpreting data accurately and ruling out false positives or negatives in forensic and clinical contexts. This scoping review emphasizes the need for careful interpretation of analytical data concerning this compound, especially due to its significant impact in both forensic and clinical settings (V. Triolo et al., 2022), (A. Biondi et al., 2019).

Metabolic Pathways and Toxicological Aspects

The compound serves as a crucial biomarker for alcohol consumption, aiding in the detection and monitoring over a broader time range than ethanol alone. It's involved in various metabolic pathways and toxicological processes. The identification of this compound in different body fluids or tissues can significantly aid in diagnosing acute alcohol consumption and is crucial in forensic toxicology. It also plays a role in the metabolic activation of other toxic agents and may explain the enhanced susceptibility of individuals with alcohol abuse history to the adverse effects of certain substances (M. Woźniak et al., 2019), (R. W. Benson & F. Beland, 1997).

Safety and Hazards

Propriétés

IUPAC Name |

2-[ethyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.2ClH/c1-2-11(7-8-12)9-3-5-10-6-4-9;;/h9-10,12H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGEPQIPQKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)

![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)